2-[3-(4-fluorobenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
This compound is a complex organic molecule with a diverse range of applications. Its chemical structure consists of several functional groups, including an imidazolidinone ring, a benzyl group, and an acetamide moiety. The presence of fluorine, methyl, and methoxy substituents adds to its complexity and reactivity.
Preparation Methods
Synthetic Routes::
Benzylamine Derivative Synthesis:
- Reactions occur under mild conditions to preserve functional groups.
- Solvents like dichloromethane or acetonitrile are commonly used.
- Catalysts or activating agents may be necessary for specific steps.
- Industrial-scale synthesis involves optimization for yield, cost, and safety.
- Continuous flow processes or batch reactions are employed.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: The benzyl group can undergo oxidation to form benzoic acid derivatives.
Reduction: Reduction of the imidazolidinone ring or other functional groups.
Substitution: Benzylic positions are susceptible to nucleophilic substitution reactions.
N-Bromosuccinimide (NBS): Used for benzylic bromination.
Hydrogenation Catalysts: For reduction reactions.
Strong Bases: To deprotonate acidic hydrogens.
- Benzylic bromination yields the corresponding bromide.
- Reduction of the imidazolidinone ring leads to the corresponding amine.
Scientific Research Applications
Medicine: Investigated as a potential drug candidate due to its diverse pharmacophores.
Chemical Biology: Used as a probe in biological studies.
Materials Science: Explored for its unique properties in materials design.
Mechanism of Action
Targets: Interacts with specific receptors or enzymes.
Pathways: Modulates cellular processes, signaling cascades, or metabolic pathways.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related compounds.
Similar Compounds: Explore analogs or structurally related molecules.
Properties
Molecular Formula |
C26H24FN3O4 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C26H24FN3O4/c1-17-3-11-21(12-4-17)30-25(32)23(15-24(31)28-20-9-13-22(34-2)14-10-20)29(26(30)33)16-18-5-7-19(27)8-6-18/h3-14,23H,15-16H2,1-2H3,(H,28,31) |
InChI Key |
KSVOEJFJUDWWRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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